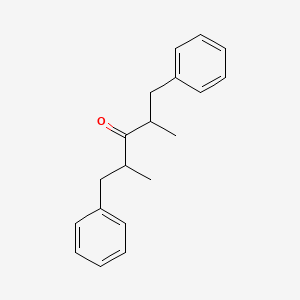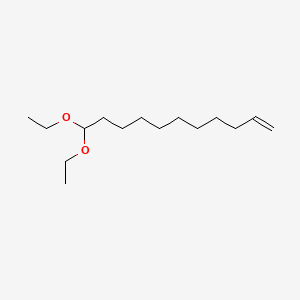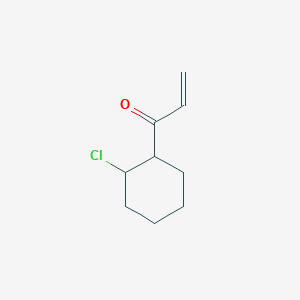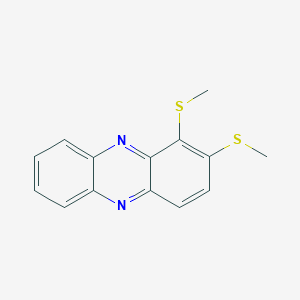
2-Amino-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1H-indene-1,3(2H)-dione is a heterocyclic compound that features an indene core structure with an amino group at the second position and a dione functionality at the first and third positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1H-indene-1,3(2H)-dione can be achieved through several methods. One common approach involves the reaction of 2-bromo-1H-indene-1,3(2H)-dione with 2-aminobenzenethiols in ethanol under reflux conditions . This reaction proceeds through an initial nucleophilic substitution followed by ring opening and subsequent intramolecular cyclization . The structures of the synthesized compounds are typically confirmed using techniques such as FTIR, 1H NMR, 13C NMR, HRMS, and X-ray crystallographic analysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include 2-aminobenzenethiols and ethanol as a solvent . Reactions are typically carried out under reflux conditions to ensure complete conversion of reactants .
Major Products
The major products formed from the reactions of this compound include various heterocyclic compounds, such as 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones .
Scientific Research Applications
2-Amino-1H-indene-1,3(2H)-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-1H-indene-1,3(2H)-dione involves its interaction with molecular targets through nucleophilic substitution and cyclization reactions . These reactions lead to the formation of biologically active compounds that can interact with specific pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-1H-indene-1,3(2H)-dione include:
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both an amino group and a dione functionality on the indene core . This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications .
Properties
CAS No. |
54795-04-9 |
|---|---|
Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-aminoindene-1,3-dione |
InChI |
InChI=1S/C9H7NO2/c10-7-8(11)5-3-1-2-4-6(5)9(7)12/h1-4,7H,10H2 |
InChI Key |
NUIYGOTUCAZUID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14636502.png)

![Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]-](/img/structure/B14636505.png)

![1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one](/img/structure/B14636514.png)
![1-[(2-Methylbut-3-YN-2-YL)oxy]octane](/img/structure/B14636516.png)







